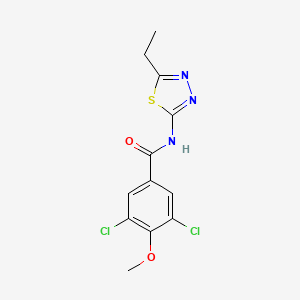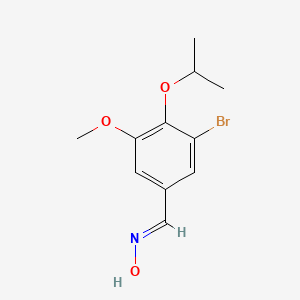
3,5-dichloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to 3,5-dichloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide often involves complex reactions, including acylation, condensation, and nucleophilic substitution. For example, a related compound, N-3-hydroxyphenyl-4-methoxybenzamide, was prepared via the acylation reaction of 3-aminophenol and 4-methoxybenzoyl chloride, demonstrating the intricate synthesis routes possible for such compounds (Karabulut et al., 2014).
Molecular Structure Analysis
The molecular structure and geometry of compounds like 3,5-dichloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide can be significantly influenced by intermolecular interactions such as dimerization and crystal packing. Advanced techniques like single crystal X-ray diffraction and DFT calculations are used to understand these effects and to optimize molecular structures for desired properties (Karabulut et al., 2014).
Scientific Research Applications
Antitumor and Cytotoxic Activities
A study conducted by Almasirad et al. (2016) explored novel 1,3,4-thiadiazole derivatives for their in vitro antitumor activities. A specific compound demonstrated significant inhibitory effects against human tumor cell lines, suggesting the potential of these derivatives, including compounds structurally similar to "3,5-dichloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide," for cancer treatment through apoptosis induction (Almasirad et al., 2016).
Antimicrobial Activity
Vinusha et al. (2015) synthesized Schiff bases from imino-4-methoxyphenol thiazole derivatives and evaluated their antimicrobial effectiveness. These compounds showed moderate activity against selected bacterial and fungal strains, highlighting the potential of thiadiazole compounds for antimicrobial applications (Vinusha et al., 2015).
Photosensitizers for Photodynamic Therapy
Pişkin et al. (2020) developed new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base for photodynamic therapy (PDT). These compounds exhibit high singlet oxygen quantum yield, making them potential candidates for cancer treatment in PDT (Pişkin et al., 2020).
Anticonvulsant Properties
Research by Faizi et al. (2017) on 4-thiazolidinone derivatives revealed considerable anticonvulsant activity in synthesized compounds, indicating the potential use of thiadiazole compounds, including those related to the query chemical, in developing new anticonvulsant drugs (Faizi et al., 2017).
Synthesis and Characterization of Derivatives
Studies also focus on the synthesis and characterization of novel thiadiazole derivatives for various biological applications. For example, Shehadi et al. (2022) synthesized 1,3,4-thiadiazoles with significant antimicrobial activity, emphasizing the versatility of thiadiazole derivatives in drug development (Shehadi et al., 2022).
properties
IUPAC Name |
3,5-dichloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O2S/c1-3-9-16-17-12(20-9)15-11(18)6-4-7(13)10(19-2)8(14)5-6/h4-5H,3H2,1-2H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBNLNVOSJFGRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-n-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5547654.png)
![3-amino-N-cyclohexyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5547674.png)
![7,9-dimethyl-6-(trifluoromethyl)pyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B5547689.png)
![5-methyl-3-phenyl-6-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5547694.png)

![5-[(3-methyl-2-thienyl)methylene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone](/img/structure/B5547704.png)
![N-(3-chlorophenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5547715.png)
![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5547723.png)
![{(3R*,4R*)-4-[(4-methyl-1-piperazinyl)methyl]-1-[3-(2-thienyl)propanoyl]-3-pyrrolidinyl}methanol](/img/structure/B5547729.png)
![N-ethyl-4-(4-morpholinyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5547749.png)
![(4aS*,7aR*)-1-(5-methoxy-2-furoyl)-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5547754.png)

![4-{[({2,2,2-trichloro-1-[(3-methoxybenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B5547763.png)
